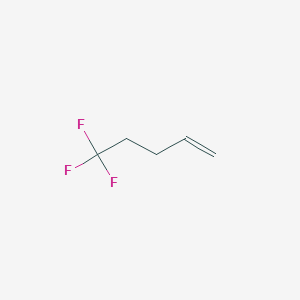

5,5,5-Trifluoro-1-pentene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7F3 |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

5,5,5-trifluoropent-1-ene |

InChI |

InChI=1S/C5H7F3/c1-2-3-4-5(6,7)8/h2H,1,3-4H2 |

InChI Key |

XBPQVFXJMSJCDB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,5,5 Trifluoro 1 Pentene and Its Fluorinated Pentene Analogues

Established Synthetic Pathways to 5,5,5-Trifluoro-1-pentene

The introduction of a trifluoromethyl group into a pentene framework can be achieved through several established synthetic strategies. These methods often involve the formation of a carbon-carbon double bond through elimination reactions or the transformation of existing functional groups.

Approaches via Halogenation-Elimination

Halogenation followed by elimination is a classical and effective method for the synthesis of alkenes. In the context of producing this compound, this strategy would typically involve the dehydrohalogenation of a suitable halogenated precursor. For instance, the elimination of a hydrogen halide from a 1-halo-5,5,5-trifluoropentane or a 2-halo-5,5,5-trifluoropentane would yield the desired terminal alkene. The choice of base and reaction conditions is crucial to favor the formation of the terminal alkene (Hofmann elimination) over the more substituted internal alkene (Zaitsev elimination).

While specific literature detailing the direct synthesis of this compound via this route is not abundant, the general principles of dehydrohalogenation are well-established in organic synthesis. For example, the dehydrohalogenation of fluorinated butanes has been demonstrated to produce fluorinated butenes, suggesting a similar approach would be viable for the pentene system. A patent has described the dehydrogenation of 2-trifluoromethyl-1,3,3-trifluoropentane to yield 2-trifluoromethyl-1,3,3-trifluoro-1-pentene, a process that, while not identical, follows a similar elimination logic.

| Precursor Example | Reagent | Product | Reaction Type |

| 1-Halo-5,5,5-trifluoropentane | Strong, sterically hindered base | This compound | Dehydrohalogenation |

| 2-Halo-5,5,5-trifluoropentane | Strong, sterically hindered base | This compound | Dehydrohalogenation |

Methods Involving Functional Group Transformations

Functional group transformations offer an alternative and versatile approach to this compound. One of the most prominent methods in this category is the Wittig reaction, which allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. total-synthesis.comorganic-chemistry.orglumenlearning.commnstate.edulibretexts.org

To synthesize this compound using this method, 4,4,4-trifluorobutanal (B105314) would be reacted with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). The ylide, typically generated in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The strong P=O bond formed provides the thermodynamic driving force for the reaction. total-synthesis.commnstate.edu

| Reactant 1 | Reactant 2 | Product | Key Intermediate |

| 4,4,4-Trifluorobutanal | Methylenetriphenylphosphorane | This compound | Oxaphosphetane |

Synthesis of Structurally Related Fluorinated Pentene Derivatives

The synthetic principles applied to this compound can be extended to produce a wider range of fluorinated pentene derivatives, including those with higher degrees of fluorination.

Generation of Perfluorinated and Partially Fluorinated Pentenes

The synthesis of perfluorinated and partially fluorinated pentenes often involves the manipulation of readily available fluorinated starting materials. For instance, the reaction of perfluoro-2-methyl-2-pentene (B72772) with phenols can lead to the substitution of a fluorine atom, resulting in partially fluorinated pentene derivatives. The specific product formed can depend on the reaction conditions, with the possibility of isomerization of the starting material to perfluoro-2-methyl-1-pentene during the reaction.

Dehalogenation and dehydrohalogenation are also key strategies in this context. A patent describes a process for preparing perfluoro-1,3-butadiene which involves the dehalogenation or dehydrohalogenation of fluoro-halo-butanes. This methodology could conceivably be adapted for the synthesis of perfluorinated pentadienes or pentenes from appropriate precursors.

| Starting Material | Reaction Type | Product Example |

| Perfluoro-2-methyl-2-pentene | Nucleophilic substitution | Aryloxy-substituted partially fluorinated pentene |

| Fluoro-halo-pentane | Dehalogenation/Dehydrohalogenation | Perfluorinated or partially fluorinated pentene |

Strategies for Introducing the Trifluoromethyl Moiety onto Unsaturated Carbon Chains

The direct introduction of a trifluoromethyl group (CF3) onto an unsaturated carbon chain is a powerful strategy for the synthesis of fluorinated alkenes. Various methods have been developed to achieve this transformation, often utilizing radical-based reactions.

Visible light photoredox catalysis has emerged as a mild and efficient method for the trifluoromethylation of alkenes using reagents like trifluoromethyl iodide (CF3I). organic-chemistry.orgacs.org This approach is particularly effective for terminal alkenes and can exhibit high stereoselectivity. organic-chemistry.org The reaction proceeds through the generation of a trifluoromethyl radical, which then adds to the alkene.

Copper-catalyzed decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using sodium trifluoromethanesulfinate (CF3SO2Na) provides another route to trifluoromethylated alkenes. These catalytic methods offer the advantage of broad substrate scope and good functional group tolerance. organic-chemistry.org

| Alkene/Precursor | CF3 Source | Catalyst/Conditions | Product Type |

| Terminal Alkene | CF3I | Ru(Phen)3Cl2 / Visible Light | Alkenyl-CF3 |

| α,β-Unsaturated Carboxylic Acid | CF3SO2Na | Copper catalyst | Trifluoromethylated Alkene |

Catalytic Methods in the Synthesis of Fluorinated Alkenes

Catalysis plays a pivotal role in the modern synthesis of fluorinated alkenes, offering efficient and selective routes to these valuable compounds. As mentioned previously, photoredox catalysis and transition metal catalysis are instrumental in the direct trifluoromethylation of alkenes. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov

Rhodium(II) catalysts have been shown to be highly efficient in the asymmetric cyclopropenation of alkynes with fluorinated donor-acceptor diazoalkanes, leading to the formation of trifluoromethylated cyclopropenes. nih.gov This highlights the potential of catalytic methods to not only introduce fluorine-containing groups but also to construct complex molecular architectures.

Furthermore, palladium-catalyzed copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers has been utilized to produce partially fluorinated polyolefins, demonstrating the application of catalytic methods in polymer chemistry to create materials with tailored properties. rsc.orgresearchgate.net The development of new catalytic systems continues to expand the toolkit available for the synthesis of a diverse array of fluorinated alkenes with high efficiency and selectivity.

Metal-Catalyzed Processes for Fluoroalkene Construction

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering efficient and selective routes to complex molecular architectures. In the context of fluorinated pentenes, palladium-catalyzed cross-coupling reactions have proven to be particularly valuable.

A notable example is the synthesis of (E)-5,5,5-trifluoro-1-phenylpent-3-en-1-yne, a structural analogue of this compound. This compound has been synthesized via a Sonogashira cross-coupling reaction. The process involves the reaction of (E)-1-chloro-3,3,3-trifluoropropene with phenylacetylene (B144264) in the presence of a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), and a copper(I) iodide co-catalyst. hawaii.edu The reaction proceeds in high yield and with excellent stereospecificity, exclusively forming the E-isomer.

The general conditions for this type of transformation are summarized in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Temperature | Yield | Reference |

| (E)-1-chloro-3,3,3-trifluoropropene | Phenylacetylene | Tetrakis(triphenylphosphine)palladium(0) | Copper(I) iodide | THF | Room Temp. | 77% | hawaii.edu |

This methodology highlights the utility of palladium catalysis in constructing the carbon backbone of fluorinated pentene systems. The choice of catalyst, co-catalyst, and reaction conditions is crucial for achieving high efficiency and selectivity.

Regioselective and Stereoselective Synthetic Routes

The control of regioselectivity (the position of the double bond) and stereoselectivity (the spatial arrangement of atoms) is a critical aspect of modern organic synthesis, particularly for bioactive molecules where specific isomers are often responsible for the desired activity.

In the synthesis of fluorinated pentenes, regioselectivity often comes into play during addition reactions to unsaturated precursors. For instance, the reaction of lithiated (E)-5,5,5-trifluoro-1-phenylpent-3-en-1-yne with electrophiles, such as aldehydes, demonstrates a predominant attack at the carbon atom beta to the trifluoromethyl group. This regioselectivity is believed to be kinetically controlled.

A study on the asymmetric hydrogenation of various trifluoromethyl-substituted olefins demonstrated that high enantioselectivities could be achieved using iridium catalysts with specific chiral N,P-ligands. The reaction conditions and outcomes for representative substrates are detailed below:

| Substrate (Trifluoromethyl-substituted olefin) | Catalyst System | Solvent | Pressure (H₂) | Temperature | Enantiomeric Excess (ee) | Reference |

| (E)-β-Trifluoromethyl-β-aryl unsaturated ester | [Ir(COD)Cl]₂ / Chiral N,P-ligand | Toluene | 50 bar | 25 °C | up to 98% | |

| (Z)-β-Trifluoromethyl-β-alkyl unsaturated ester | [Ir(COD)Cl]₂ / Different Chiral N,P-ligand | THF | 50 bar | 25 °C | up to 95% |

Furthermore, diastereoselective approaches can be employed to control the relative stereochemistry of multiple stereocenters within a molecule. For example, the reaction of a chiral allylboronate containing a trifluoromethyl group with an aldehyde can proceed with high diastereoselectivity, controlled by either the inherent preference of the reactants or by the use of a chiral catalyst.

Reaction Mechanisms and Reactivity Profiles of 5,5,5 Trifluoro 1 Pentene

Electrophilic and Nucleophilic Addition Reactions Across the Alkene Moiety

The reactivity of the carbon-carbon double bond in 5,5,5-Trifluoro-1-pentene is significantly modulated by the inductive effect of the remote trifluoromethyl group. This section details the mechanistic aspects of addition reactions to this fluorinated alkene.

Electrophilic addition to an alkene typically proceeds through a two-step mechanism involving the initial attack of the electrophile on the π-bond to form a carbocation intermediate, which is subsequently attacked by a nucleophile. lumenlearning.com In the case of this compound, the reaction with a generic electrophile (E⁺) would lead to one of two possible carbocation intermediates.

The stability of these intermediates is the determining factor for the regioselectivity of the reaction. The strong electron-withdrawing inductive effect of the CF₃ group, transmitted through the sigma bonds, destabilizes any positive charge development. This effect is more pronounced at carbon positions closer to the CF₃ group. Consequently, the secondary carbocation at the C2 position is significantly destabilized compared to the primary carbocation at the C1 position, even though primary carbocations are typically less stable than secondary ones. However, the modern understanding of this reaction favors the principle of forming the more stable carbocation intermediate. lumenlearning.com In the hydrohalogenation of an unsymmetrical alkene, the hydrogen atom adds to the carbon that has the greater number of hydrogen atoms, a principle known as Markovnikov's rule. masterorganicchemistry.com This rule is based on the formation of the more stable carbocation intermediate.

For this compound, the inductive effect of the CF₃ group destabilizes the secondary carbocation that would be formed under Markovnikov addition. Therefore, the reaction proceeds via an "anti-Markovnikov" pathway, where the electrophile adds to the C2 carbon, leading to a less stable primary carbocation at C1, which is further away from the electron-withdrawing influence of the CF₃ group. This intermediate is then attacked by the nucleophile (Nu⁻).

Nucleophilic addition to simple alkenes is generally unfavorable due to the electron-rich nature of the C=C double bond. This type of reaction typically requires the presence of strong electron-withdrawing groups directly attached to the alkene carbons to make them sufficiently electrophilic. In this compound, the CF₃ group is too remote to activate the alkene moiety for direct nucleophilic attack under standard conditions.

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect) which deactivates the alkene towards electrophilic attack. By pulling electron density away from the double bond, the CF₃ group makes the π-electrons less available to attack incoming electrophiles, thus slowing down the reaction rate compared to non-fluorinated alkenes like 1-pentene.

The primary influence of the CF₃ group is on the regioselectivity of the addition. As discussed, it destabilizes adjacent carbocations, leading to a reversal of the expected regioselectivity based on Markovnikov's rule for simple alkenes. lumenlearning.com This effect directs the electrophile to the internal carbon (C2) and the nucleophile to the terminal carbon (C1).

| Reaction Type | Reactant | Predicted Major Product | Regioselectivity |

| Electrophilic Addition | HBr | 1-Bromo-5,5,5-trifluoropentane | Anti-Markovnikov |

| Electrophilic Addition | H₂O (acid-catalyzed) | 5,5,5-Trifluoropentan-1-ol | Anti-Markovnikov |

Cycloaddition Reactions Involving Fluorinated Alkenes

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The electronic nature of the alkene in this compound makes it a suitable partner in specific types of cycloadditions.

The reaction between a 1,3-dipole, such as a nitrone, and a dipolarophile (the alkene) is known as a 1,3-dipolar cycloaddition, a type of [2+3] cycloaddition, which yields a five-membered heterocyclic ring. wikipedia.org The regioselectivity of these concerted, pericyclic reactions is controlled by the frontier molecular orbitals (FMO) of the reactants. wikipedia.org The trifluoromethyl group renders this compound an electron-deficient alkene.

In the reaction with a nitrone, the dominant FMO interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient alkene. wikipedia.orgrsc.org This interaction dictates the regiochemical outcome of the cycloaddition, leading to the formation of an isoxazolidine ring.

For the reaction of this compound with a generic C-phenyl-N-methylnitrone, the FMO theory predicts a specific regiochemical outcome. The interaction between the nitrone's HOMO and the alkene's LUMO favors the formation of the isoxazolidine where the substituent from the nitrone's carbon is at the C3 position and the trifluoroethyl group from the alkene is at the C5 position of the resulting ring. However, due to the electron-poor nature of the dipolarophile, the alternative 4-substituted product is often favored. wikipedia.org Studies on similar trifluoromethylated alkenes have shown that the reaction often yields a mixture of regioisomers, with the 4-trifluoromethyl-isoxazolidine derivative sometimes being a significant product. bibliotekanauki.pl

The stereoselectivity of the reaction (endo vs. exo approach of the dipole) is influenced by steric interactions between the substituents on the nitrone and the alkene. Generally, the less sterically hindered transition state is favored. For terminal alkenes, this often leads to a high degree of diastereoselectivity.

| Reactants | Predicted Major Regioisomer | FMO Control |

| This compound + C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-4-(3,3,3-trifluoropropyl)isoxazolidine | HOMO(nitrone)-LUMO(alkene) |

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are cornerstone methods for C-C bond formation. The utility of this compound in these reactions depends on the specific reaction conditions and the nature of the coupling partner.

The Mizoroki-Heck reaction couples an alkene with an aryl or vinyl halide. mdpi.com For a terminal alkene like this compound, the reaction with an aryl halide (Ar-X) would typically lead to arylation at the terminal carbon, with subsequent elimination of a palladium hydride species. The regioselectivity is generally high for terminal alkenes, favoring substitution at the less substituted carbon. While specific examples with this compound are not prevalent in the literature, reactions with the similar 3,3,3-trifluoropropene have been documented, yielding trans-substituted products. mdpi.com The electron-withdrawing CF₃ group can influence the reaction rate and stability of the intermediates.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. wikipedia.orglibretexts.org To utilize this compound in a Suzuki reaction, it would first need to be converted into an organoboron reagent (e.g., via hydroboration) or a vinyl halide/triflate. The hydroboration of this compound is expected to proceed with anti-Markovnikov selectivity due to the electronic influence of the CF₃ group, placing the boron atom at the terminal carbon. researchgate.net This resulting organoborane could then be coupled with an aryl or vinyl halide. Alternatively, if this compound were to act as the alkene component in a three-component coupling reaction, its reactivity would be similar to that in the Heck reaction. nih.gov The non-activated nature of the double bond in this compound may require specific catalytic systems to achieve efficient coupling. nih.gov

| Reaction | Coupling Partner | Potential Product Type | Notes |

| Heck Reaction | Aryl Halide (Ar-X) | Substituted Alkene (Ar-CH=CH-(CH₂)₂-CF₃) | Arylation expected at the terminal carbon. |

| Suzuki Coupling | Aryl Halide (Ar-X) | Aryl-substituted Alkane (Ar-(CH₂)₄-CF₃) | Requires prior hydroboration of the alkene. |

Palladium-Catalyzed Coupling Reactions with Fluoroalkenes

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. In the context of fluoroalkenes like this compound, the Mizoroki-Heck reaction is of particular interest. This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org

While specific studies on the Heck reaction of this compound are not extensively documented, the reactivity can be inferred from related systems. For instance, the palladium-catalyzed olefination of aryl halides with 3,3,3-trifluoropropene provides insights into the behavior of terminal alkenes bearing a trifluoromethyl group. Generally, the electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of the insertion of the organopalladium species into the double bond.

A plausible mechanism for the Mizoroki-Heck reaction involving this compound and an aryl halide (Ar-X) would proceed through the following steps:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form an arylpalladium(II) complex (Ar-Pd-X).

Migratory Insertion: The alkene, this compound, coordinates to the palladium center, followed by migratory insertion into the Ar-Pd bond. The regioselectivity of this step is influenced by both steric and electronic factors.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium complex (H-Pd-X).

Reductive Elimination: The catalyst is regenerated by the reductive elimination of HX, typically facilitated by a base.

Research on related fluoroalkenes suggests that Heck-type reactions can also proceed through radical pathways. For example, the palladium-catalyzed reaction of secondary trifluoromethylated alkyl bromides with alkenes is proposed to involve the formation of a secondary trifluoromethylated alkyl radical via a single electron transfer (SET) pathway. nih.gov This radical then adds to the alkene, and the resulting radical species recombines with a Pd(I) complex, followed by β-hydride elimination to yield the product. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Formation of the active palladium catalyst. | Ar-Pd(II)-X |

| Migratory Insertion | Coordination and insertion of the alkene. | π-alkene complex, σ-alkylpalladium complex |

| β-Hydride Elimination | Formation of the final product and a hydridopalladium species. | Substituted alkene, H-Pd(II)-X |

| Reductive Elimination | Regeneration of the Pd(0) catalyst. | Pd(0) |

C(sp3)-H Bond Functionalization Adjacent to Fluorinated Systems

The direct functionalization of C(sp3)-H bonds is a highly sought-after transformation in organic synthesis. For this compound, the C-H bonds at the allylic position (C-3) are of particular interest due to their potential for activation. The electron-withdrawing trifluoromethyl group is expected to influence the reactivity of these allylic C-H bonds.

While direct experimental data on the C(sp3)-H functionalization of this compound is scarce, general principles of allylic C-H activation can be applied. Palladium-catalyzed allylic C-H functionalization often proceeds through the formation of a π-allyl palladium intermediate. This can be achieved through various mechanisms, including C-H activation via a Pd(II) catalyst.

A proposed catalytic cycle for the allylic C-H functionalization of this compound could involve:

C-H Activation: A Pd(II) catalyst coordinates to the double bond and facilitates the cleavage of an allylic C-H bond, forming a π-allyl palladium(II) intermediate. The remote trifluoromethyl group could potentially influence the regioselectivity of this step.

Nucleophilic Attack: A nucleophile attacks the π-allyl complex, leading to the formation of a new C-Nu bond.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, often with the aid of an oxidant.

Recent advancements in photoredox catalysis combined with palladium catalysis have enabled the allylic C-H difluoroalkylation of unactivated alkenes using trifluoromethylarenes. acs.org This process involves the generation of a difluorobenzyl radical which then participates in an allylic Mizoroki-Heck-type cascade. acs.org Although this is an intermolecular reaction, it highlights the potential for functionalizing the allylic position of alkenes in the presence of fluorinated groups.

The strong electron-withdrawing nature of the trifluoromethyl group in this compound would likely decrease the electron density of the double bond, potentially making it less susceptible to electrophilic attack. However, it could also influence the acidity of the allylic protons, making them more susceptible to deprotonation or direct C-H activation.

Radical Reactions and Polymerization Initiation

The presence of the trifluoromethyl group also significantly impacts the behavior of this compound in radical reactions.

The addition of radicals to the double bond is a key reaction type. The regioselectivity of radical addition is governed by the stability of the resulting radical intermediate. For this compound, the addition of a radical (R•) can lead to two possible radical intermediates. The stability of these intermediates will be influenced by the electronic effects of the trifluoromethyl group. Studies on the addition of trifluoromethyl radicals to various alkenes have been conducted to determine the rate constants of these reactions. rsc.org

Radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org The suitability of this compound as a monomer for radical polymerization would depend on several factors, including the reactivity of the double bond towards radical addition and the stability of the propagating radical.

Initiation: The process is initiated by a radical species, which adds to the double bond of the monomer.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats to grow the polymer chain. The electron-withdrawing trifluoromethyl group can influence the rate of propagation.

Termination: The growing polymer chains are terminated by various mechanisms, such as combination or disproportionation.

While the homopolymerization of α-trifluoromethylstyrenes is reported to be difficult due to the bulky and electron-withdrawing trifluoromethyl group at the α-position, copolymerization with other monomers like styrene can proceed. nih.gov This suggests that this compound might also be more amenable to copolymerization rather than homopolymerization under standard radical conditions. The remote position of the CF3 group in this compound, compared to α-trifluoromethylstyrene, might lessen the steric hindrance at the double bond, potentially allowing for polymerization.

| Stage | Description |

|---|---|

| Initiation | Generation of a radical and its addition to the first monomer unit. |

| Propagation | Successive addition of monomer units to the growing polymer chain radical. |

| Termination | Cessation of chain growth through reactions like radical combination or disproportionation. |

Applications in Advanced Organic Synthesis

5,5,5-Trifluoro-1-pentene as a Versatile Synthetic Building Block

The unique combination of a reactive alkene and a stable trifluoromethyl group makes this compound a versatile building block in organic synthesis. Its utility stems from the ability to selectively functionalize the double bond while retaining the influential CF3 group, or to use the trifluoromethyl group to direct reactions and impart specific properties to the target molecule.

This compound is a precursor for a variety of more complex organofluorine compounds. researchgate.netresearchgate.net The reactivity of its terminal olefin allows for numerous transformations, including hydroboration, epoxidation, and various addition reactions, which pave the way for intricate molecular architectures. For instance, the related internal perfluoroolefin, perfluoro-2-methyl-2-pentene (B72772), undergoes reactions with difunctional benzenes to create complex eight- and nine-membered benzoheterocycles containing perfluoroalkyl groups. researchgate.net Similarly, Wittig-type reactions involving fluorinated ylides can generate a range of volatile organofluorine compounds. researchgate.net The alkene functionality in trifluorinated pentene systems can be converted into other functional groups, serving as a handle to construct molecules for applications in materials science and pharmaceuticals. smolecule.com

The incorporation of the 3,3,3-trifluoropropyl moiety from this compound into hydrocarbon frameworks is a key strategy for creating functionalized molecules with enhanced properties. The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly influence the biological activity and physical characteristics of a parent hydrocarbon. Synthetic methods often involve the transformation of the pentene's double bond. For example, the related compound (Z)-1,1,1-Trifluoro-2-ethoxy-5-phenyl-2-pentene is synthesized via a Wittig reaction and can be subsequently epoxidized, demonstrating how a trifluorinated pentene structure can be elaborated into more complex functionalized systems. orgsyn.org These strategies allow for the precise placement of the trifluoromethyl group within a larger organic structure, creating valuable intermediates for various fields. vandemark.com

Synthesis of Fluorinated Amino Acids and Peptide Mimetics

One of the most significant applications of this compound derivatives is in the synthesis of fluorinated analogues of natural amino acids, particularly leucine (B10760876). These non-canonical amino acids are valuable tools in medicinal chemistry and protein engineering.

The synthesis of 5,5,5-trifluoroleucine (TFL) is a critical application that highlights the utility of trifluorinated pentene structures. The introduction of a trifluoromethyl group in place of a methyl group in the side chain of leucine creates a new stereocenter at the C4 position. This results in the formation of two diastereomers: (2S,4S)-5,5,5-trifluoroleucine and (2S,4R)-5,5,5-trifluoroleucine. nih.gov The synthesis and separation of these diastereomers are of considerable interest because their distinct stereochemistry can have different effects on peptide and protein structure and stability. nih.gov While various synthetic routes exist, they often involve the elaboration of building blocks derived from trifluorinated pentenes or related structures. google.comresearchgate.net The distinct properties of these diastereomers make them valuable for creating peptides with enhanced thermal and chemical stability. nih.gov

Achieving high stereochemical purity is crucial for the application of fluorinated amino acids. Enzymatic resolution is a powerful and efficient method for separating the diastereomers of 5,5,5-trifluoroleucine. google.comdntb.gov.ua This process typically involves the N-acetylation of the racemic amino acid mixture, followed by stereoselective hydrolysis catalyzed by an acylase enzyme. Porcine kidney acylase I, for example, can be used to resolve the enantiomeric pairs, allowing for the isolation of all four pure diastereomers of TFL. google.com Another effective enzyme is acylase I from Aspergillus melleus, which shows a distinct preference for substrate stereochemistry compared to the porcine kidney enzyme, providing an alternative pathway for resolution. researchgate.net This chemoenzymatic approach is practical and allows for the production of optically pure fluorinated amino acids, which are essential building blocks for innovative drugs and biomaterials. google.comresearchgate.netnih.gov

Table 1: Enzymatic Resolution of 5,5,5-Trifluoroleucine (TFL) Diastereomers

| Enzyme | Substrate | Products | Purity | Reference |

|---|---|---|---|---|

| Porcine Kidney Acylase I | N-acetylated enantiomeric pairs of TFL | Four pure diastereomers | Optically pure | google.com |

Development of Specialty Chemical Intermediates

This compound and its derivatives are not only precursors to final products but also serve as foundational specialty chemical intermediates. vandemark.comvarsal.com These intermediates are valuable building blocks for a broad range of applications due to the unique properties conferred by the trifluoromethyl group. For example, fluorinated alkenes are used as monomers in polymerization to create high-performance fluoropolymers with exceptional thermal stability and chemical resistance. smolecule.com Furthermore, they act as intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. smolecule.com The ability to undergo transformations like hydroboration expands their utility, as seen in the conversion of 5-bromo-1-pentene (B141829) to potassium 5-bromopentyltrifluoroborate, a stable and versatile reagent. orgsyn.org This demonstrates how simple alkenes can be converted into more complex and useful intermediates for further synthetic elaboration.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,5,5-Trifluoroleucine (TFL) |

| (2S,4S)-5,5,5-Trifluoroleucine |

| (2S,4R)-5,5,5-Trifluoroleucine |

| Perfluoro-2-methyl-2-pentene |

| (Z)-1,1,1-Trifluoro-2-ethoxy-5-phenyl-2-pentene |

| N-acetyl-5,5,5-trifluoroleucine |

| 5-Bromo-1-pentene |

Polymer Chemistry and Materials Science Contributions

Homopolymerization and Copolymerization of 5,5,5-Trifluoro-1-pentene

The polymerization behavior of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl (CF3) group. This affects its reactivity in both forming its own polymer chains (homopolymerization) and incorporating into chains with other monomers (copolymerization).

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. sigmaaldrich.com For fluorinated alkenes, this process is typically initiated by thermal or photochemical decomposition of a radical initiator, which generates free radicals to start the polymerization chain reaction. academie-sciences.fr

While specific studies detailing the homopolymerization of this compound are not extensively documented in the provided literature, research on structurally similar monomers provides significant insight. For instance, the radical copolymerization of vinylidene fluoride (B91410) (VDF) has been successfully initiated with various fluorinated radicals, such as the trifluoromethyl radical, under thermal conditions (around 120°C). academie-sciences.frtandfonline.com Similarly, studies on other functionalized trifluorovinyl monomers, like 4,5,5-trifluoro-4-penten-1-ol, have employed free-radical initiators such as azobisisobutyronitrile (AIBN) for copolymerization with tetrafluoroethylene (B6358150) (TFE). core.ac.uk These examples suggest that this compound can be polymerized using standard radical initiators, where the pendant trifluoro-propyl group would be incorporated into the polymer side chain. The polymerization conditions, such as temperature, pressure, and choice of initiator, would be critical in controlling the molecular weight and properties of the resulting polymer. mdpi.com

In copolymerization, reactivity ratios (r1 and r2) are crucial parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (r > 1) or the comonomer (r < 1). open.edunist.gov These values determine the final composition and sequence distribution (random, alternating, or blocky) of the copolymer. open.edu

Table 1: Reactivity Ratios for the Copolymerization of Vinylidene Fluoride (VDF) and 4,5,5-Trifluoro-4-ene Pentyl Acetate (B1210297) (FSAc) at 120°C

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | r1 * r2 |

|---|---|---|---|---|

| Vinylidene Fluoride (VDF) | 4,5,5-Trifluoro-4-ene Pentyl Acetate (FSAc) | 0.63 | 0.43 | 0.27 |

Data sourced from a study on a structurally similar monomer system. tandfonline.com

The product of the reactivity ratios (r1 * r2 = 0.27) is less than 1, which indicates a tendency toward the formation of a random copolymer with an inclination for alternation. tandfonline.com The values of rVDF = 0.63 and rFSAc = 0.43 show that the VDF-terminated radical prefers to add another VDF monomer over an FSAc monomer, while the FSAc-terminated radical has a stronger preference for adding a VDF monomer. This behavior is characteristic of copolymerization between an electron-rich monomer (like VDF) and an electron-poor monomer, a category where many fluorinated olefins fall due to the inductive effects of fluorine. tandfonline.com

Synthesis and Characterization of Fluorinated Polymer Architectures

The unique properties of fluoropolymers are directly linked to their molecular architecture. The strategic placement of fluorine atoms, either in the polymer backbone or on side chains, allows for the fine-tuning of material properties. researchgate.net

Side-chain fluorinated polymers (SCFPs) are a class of materials where fluorinated groups are attached as pendants to a non-fluorinated or partially fluorinated polymer backbone. oecd.org This architecture combines the properties of the backbone (e.g., flexibility, solubility) with the unique attributes conferred by the fluorinated side chains (e.g., low surface energy, hydrophobicity). researchgate.netmdpi.com

Monomers like this compound are ideal building blocks for SCFPs. Through copolymerization with non-fluorinated monomers such as ethylene (B1197577), vinyl acetate, or acrylates, a polymer can be synthesized where the -(CH2)2CH2CF3 group from this compound is attached to the main polymer chain. oecd.org The fluorinated side chains tend to migrate to the polymer-air interface, creating a low-energy surface with water and oil repellent properties, even at low concentrations of the fluorinated monomer. researchgate.net

The substitution of hydrogen with fluorine has a profound impact on polymer structure and behavior. The strong carbon-fluorine bond (C-F, ~485 kJ/mol) and fluorine's high electronegativity are key to the enhanced thermal and chemical stability of the resulting polymers. acs.orgrsc.org

The presence of the trifluoromethyl group in polymers derived from this compound influences the material's properties in several ways:

Thermal and Chemical Stability: The high strength of the C-F bonds increases the polymer's resistance to degradation from heat, oxidation, and chemical attack. rsc.orgacs.org

Chain Flexibility and Crystallinity: Bulky side groups like the trifluoro-propyl chain can disrupt chain packing, leading to a more amorphous polymer structure. acs.org This reduces crystallinity and can improve optical clarity and solubility in certain solvents, which is often a challenge for highly fluorinated polymers like PTFE. acs.orgresearchgate.net

Surface Energy: The low polarizability of the C-F bond results in weak intermolecular forces. This leads to materials with very low surface energy, which manifests as hydrophobicity and oleophobicity (oil repellency). acs.org

Dielectric Properties: The low polarizability also contributes to a low dielectric constant and dissipation factor, making such materials suitable for advanced electronics and telecommunications applications. google.com

Advanced Polymeric Materials for Niche Applications

The unique combination of properties imparted by the trifluoromethyl group makes polymers derived from this compound candidates for various high-performance, niche applications. iastate.edu While specific commercial polymers based solely on this monomer may not be widespread, its incorporation into copolymers can yield materials for specialized uses.

Potential and existing application areas for such fluorinated polymers include:

Low Surface Energy Coatings: The ability of fluorinated side chains to migrate to the surface is exploited in coatings that repel water and oil, finding use in textiles, protective films, and anti-graffiti surfaces. researchgate.net

High-Performance Elastomers: Fluorinated elastomers (fluoroelastomers) are critical in the automotive and aerospace industries for seals, gaskets, and hoses that must withstand extreme temperatures and exposure to fuels and chemicals. iastate.edu

Advanced Electronic Materials: Materials with low dielectric constants are essential for high-frequency applications, such as in 5G communications, to minimize signal loss and interference. google.com The incorporation of fluorinated cyclic olefins is one strategy to achieve the required thermal and dielectric performance. google.com

Biomedical Devices: The chemical inertness and biocompatibility of some fluoropolymers make them suitable for use in medical implants and devices. scribd.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Electronic Effects of the Trifluoromethyl Group on the Pentene System

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmasterorganicchemistry.com This strong inductive effect significantly influences the electronic properties of the entire 5,5,5-trifluoro-1-pentene molecule. The electron density is pulled away from the carbon backbone towards the fluorine atoms, creating a partial positive charge (δ+) on the carbon atom of the CF3 group and affecting the electron distribution along the pentene chain. masterorganicchemistry.com

This electron-withdrawing nature deactivates the molecule towards electrophilic attack compared to non-fluorinated alkenes. masterorganicchemistry.com For instance, the nitration of trifluoromethylbenzene is significantly slower than that of benzene, highlighting the deactivating effect of the CF3 group. masterorganicchemistry.com In the context of this compound, this means the double bond is less nucleophilic and therefore less reactive towards electrophiles.

The presence of the CF3 group can also lead to enhanced charge delocalization in cationic intermediates that may form during reactions. nih.gov This can influence the stability and subsequent reactivity of such species. nih.gov

Conformational Analysis and Molecular Geometry

The three-dimensional arrangement of atoms in this compound is crucial for its reactivity. Conformational analysis, often performed using computational methods, helps identify the most stable spatial arrangements (conformers) of the molecule. windows.net These analyses involve rotating around single bonds and calculating the potential energy of the resulting geometries.

For molecules with flexible chains, multiple low-energy conformers can exist. researchgate.net In the case of this compound, rotations around the C3-C4 and C4-C5 bonds will lead to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a balance of steric hindrance between the bulky trifluoromethyl group and the rest of the pentene chain, as well as electronic interactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions involving this compound. By simulating the reaction pathways, chemists can gain a deeper understanding of how these reactions proceed, including the identification of transient species and the factors that control the reaction's outcome.

Transition State Analysis and Reaction Pathway Mapping

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. acs.org Computational chemistry allows for the location and characterization of these transition state structures on the potential energy surface. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. nist.gov

For reactions involving this compound, computational models can map the entire reaction pathway, identifying all intermediates and transition states. For example, in an addition reaction to the double bond, the model would show the approach of the reactant, the formation of an intermediate (such as a carbocation), and its subsequent conversion to the final product. Studies on the isomerization of pentene isomers on acid catalysts have utilized computational methods to investigate the reaction mechanisms, which can involve carbenium ion intermediates. researchgate.net Similarly, the mechanism of double-bond migration in alkenes catalyzed by Brønsted acids has been investigated using density functional theory (DFT), revealing the energetic landscape of the reaction. pku.edu.cn

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. windows.netggckondagaon.in Computational modeling can be a powerful predictive tool for both of these phenomena.

By calculating the energies of the different possible transition states leading to various products, chemists can predict the major product of a reaction. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be formed in the greatest amount.

For instance, in the deprotonation of a related compound, 5,5,5-trifluoro-1-phenylpent-3-en-1-yne, computational studies helped to conclude that the observed regioselectivity is kinetically determined. nih.govnih.gov This was achieved by comparing the energies of the possible anionic intermediates. nih.gov Similarly, for reactions of this compound, computational analysis of the transition states for addition to either C1 or C2 of the double bond could predict the regiochemical outcome. The strong electron-withdrawing effect of the trifluoromethyl group would likely play a significant role in determining the stability of any charged intermediates, thereby influencing the regioselectivity. nih.govmasterorganicchemistry.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecular structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular vibrations, rotations, and translations. plos.org

For this compound, MD simulations could be used to study its behavior in the liquid phase or in solution. These simulations can provide information about intermolecular interactions, such as how molecules of this compound interact with each other or with solvent molecules. This can be particularly relevant for understanding its physical properties and its behavior in a reaction medium.

MD simulations have been used to study the interfacial features of similar alkenes like 1-butene (B85601) with water, providing insights into solubility and diffusion. researchgate.net Such simulations for this compound could reveal how the trifluoromethyl group influences its interactions with polar and non-polar solvents. Furthermore, MD simulations can be combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model chemical reactions in a condensed phase, providing a more realistic picture of the reaction dynamics.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is a cornerstone for the analysis of "5,5,5-Trifluoro-1-pentene," offering non-destructive and highly detailed molecular information. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for elucidating its specific structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of "this compound". researchgate.net The use of multiple nuclei—¹H, ¹⁹F, and ¹³C—provides a complete picture of the molecule's carbon skeleton and the disposition of its hydrogen and fluorine atoms. bhu.ac.in

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. docbrown.info For "this compound" (CF₃-CH₂-CH₂-CH=CH₂), distinct signals are expected for the vinyl protons (=CH₂) and the two methylene (B1212753) groups (-CH₂-). The chemical shifts and coupling patterns are unique to this structure, allowing it to be distinguished from constitutional isomers. libretexts.org For instance, the protons on the terminal double bond would appear at a higher chemical shift (downfield) compared to the protons of the saturated alkyl chain. docbrown.info

¹⁹F NMR: ¹⁹F NMR is exceptionally sensitive for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov This technique is crucial for confirming the presence and environment of the trifluoromethyl (CF₃) group. The CF₃ group in "this compound" is expected to produce a characteristic signal in the ¹⁹F spectrum, typically in the range of -55 to -70 ppm. wikipedia.orgsigmaaldrich.com Spin-spin coupling between the fluorine nuclei and the adjacent methylene protons (²JHF) provides further structural confirmation. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. bhu.ac.in For "this compound," five unique carbon signals are expected, corresponding to the CF₃ carbon, the two methylene carbons, and the two sp²-hybridized carbons of the vinyl group. docbrown.info The carbon of the CF₃ group will show a distinct chemical shift and will be split by the three fluorine atoms (¹JCF), while the sp² carbons of the double bond will have chemical shifts in the range of 110-150 ppm. bhu.ac.indocbrown.info

Isomer Differentiation and Purity Assessment: NMR is a superior method for differentiating isomers. For example, an isomer like 1,1,1-Trifluoro-2-pentene would exhibit a completely different set of signals and coupling patterns in its ¹H, ¹⁹F, and ¹³C NMR spectra. Quantitative NMR (qNMR) is employed for purity assessment. ox.ac.uk By integrating the signals corresponding to the analyte and comparing them to the integral of a known amount of an internal standard, the purity of the "this compound" sample can be accurately determined. ox.ac.uk

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. libretexts.org For "this compound," the IR spectrum is characterized by absorption bands corresponding to its alkene and trifluoromethyl moieties. docbrown.info This makes IR spectroscopy an excellent tool for monitoring reactions in real time, as the disappearance of reactant bands and the appearance of product bands can be tracked. nist.gov

Key characteristic absorptions for "this compound" include:

C=C Stretch: A moderate absorption band in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond. vscht.cz

=C-H Stretch: The stretching vibration of the C-H bonds on the double bond typically appears at wavenumbers just above 3000 cm⁻¹, often around 3080 cm⁻¹. vscht.cz

C-H Stretch (Alkyl): The C-H stretching vibrations of the methylene groups occur in the 2850-3000 cm⁻¹ region. libretexts.org

C-F Stretch: The strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. wpmucdn.com

During a reaction, such as hydrogenation or hydrohalogenation, the bands associated with the C=C double bond (~1645 cm⁻¹) and the vinylic C-H bonds (~3080 cm⁻¹) would decrease in intensity, while new bands corresponding to the saturated product would appear. This allows for qualitative and semi-quantitative monitoring of reaction progress. nist.gov

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating "this compound" from complex mixtures, such as those resulting from its synthesis or subsequent reactions. When coupled with mass spectrometry, these techniques provide powerful tools for both separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for volatile compounds like "this compound". amazonaws.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. amazonaws.com

In GC, the sample mixture is vaporized and travels through a long capillary column. amazonaws.com Components separate based on their boiling points and interactions with the column's stationary phase. fluorine1.ru "this compound," being volatile, would elute at a specific retention time under defined chromatographic conditions (e.g., column type, temperature program). interchim.fr

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum. cardiff.ac.uk This spectrum serves as a molecular fingerprint, showing the molecular ion (if stable enough) and a unique pattern of fragment ions. This fragmentation pattern allows for the unambiguous identification of "this compound" and its distinction from other co-eluting or isomeric byproducts in a reaction mixture. cardiff.ac.uknih.gov

While "this compound" itself is too volatile for conventional Liquid Chromatography (LC), LC-Mass Spectrometry (LC-MS) is invaluable for analyzing non-volatile or thermally unstable products that may be formed from it in subsequent reactions. ddtjournal.com For example, if "this compound" undergoes oxidation to form a carboxylic acid or is used to synthesize a larger, more polar molecule, these products are often well-suited for LC-MS analysis. bohrium.com

In many cases, chemical derivatization is employed to enhance the detectability of the products by mass spectrometry. ddtjournal.com Derivatization can introduce a readily ionizable group, improving the response in electrospray ionization (ESI), the most common ion source for LC-MS. ddtjournal.com For instance, if a reaction product contains a hydroxyl or carboxyl group, it can be derivatized with reagents like dansyl chloride to introduce a tertiary amine group, which is easily protonated in ESI-MS. ddtjournal.com

The derivatized products are then separated by reversed-phase HPLC, where separation is based on polarity. clemson.edu The eluent is directed into the mass spectrometer, often a tandem MS (MS/MS) system. ucdavis.edu In MS/MS, a specific precursor ion of the derivatized product is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the reaction products. ucdavis.edu

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring allows researchers to observe chemical reactions as they happen, providing real-time data on reactant consumption, product formation, and the appearance of transient intermediates. researchgate.netresearchgate.net This approach offers deep insights into reaction kinetics and mechanisms.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a particularly useful technique for in situ monitoring of liquid-phase reactions. researchgate.net An ATR probe can be inserted directly into the reaction vessel. By monitoring the characteristic IR bands of "this compound" (e.g., the C=C stretch at ~1645 cm⁻¹), its concentration can be tracked throughout the reaction. researchgate.net Simultaneously, the growth of absorption bands corresponding to the product(s) can be observed, allowing for a detailed kinetic profile of the transformation.

Similarly, NMR spectroscopy can be adapted for real-time monitoring, especially in flow-chemistry setups. magritek.com As the reaction mixture flows through the NMR spectrometer, spectra can be acquired continuously. For reactions involving "this compound," ¹⁹F NMR is an ideal tool for in situ monitoring because the ¹⁹F spectral window is wide, reducing the likelihood of signal overlap, and there are no background signals from common protonated solvents. magritek.com The decrease in the signal for the CF₃ group of the starting material and the appearance of a new ¹⁹F signal for the product can be quantified over time to elucidate the reaction pathway. mdpi.com

Environmental Chemistry and Degradation Pathways Academic Perspective

Abiotic Degradation Pathways of Fluorinated Alkenes

Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in determining the environmental persistence of chemical compounds. For 5,5,5-Trifluoro-1-pentene, the primary abiotic degradation routes are expected to be atmospheric reactions and, to a lesser extent, hydrolysis.

Hydrolytic Stability of Related Fluorinated Compounds

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of organofluorine compounds towards hydrolysis is largely dictated by the immense strength of the carbon-fluorine (C-F) bond. The trifluoromethyl (CF3) group is generally considered to be highly stable and resistant to chemical and thermal degradation.

Studies on various compounds containing the CF3 group, such as p-nitrophenyl trifluoroacetate (B77799) and N-trifluoromethyl amines, demonstrate significant hydrolytic stability under neutral pH conditions. researchgate.netmdpi.com While stability can be influenced by factors such as pH and the presence of adjacent functional groups, the CF3 group in an aliphatic chain, as in this compound, is expected to be highly resistant to hydrolysis. researchgate.net The double bond in the molecule is also not typically susceptible to hydrolysis under normal environmental conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

| Compound Class | pH Condition | Observed Stability | Reference |

|---|---|---|---|

| N-Trifluoromethyl secondary amines | 7.0, 7.4 | High stability over 6 hours | researchgate.net |

| N-Trifluoromethyl secondary amines | 1.0 (Acidic) | Rapid decomposition | researchgate.net |

| p-Nitrophenyl trifluoroacetate | Neutral (in acetonitrile) | Hydrolysis occurs, catalyzed by water clusters | mdpi.com |

Biotic Transformation and Persistence Research

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. The persistence of organofluorine compounds is often high due to the challenge that the stable C-F bond presents to microbial enzyme systems. nih.gov

Enzymatic Degradation Potential in Model Systems

The microbial degradation of highly fluorinated compounds is a rare phenomenon in nature. nih.gov The high strength and polarity of the C-F bond make it a difficult target for the enzymes that typically break down organic pollutants. While some specialized enzymes, known as dehalogenases or fluorinases, have been identified that can cleave C-F bonds, they are not widespread. nih.govbohrium.com

For a compound like this compound, microorganisms are unlikely to utilize it as a primary growth substrate. Instead, degradation, if it occurs, would likely proceed through co-metabolism. nih.gov This is a process where microbes, while growing on a different, more easily metabolized compound, produce non-specific enzymes that can fortuitously transform the fluorinated molecule. mdpi.com Enzymes such as cytochrome P450 monooxygenases, for example, are known to catalyze a wide range of reactions, including the epoxidation of double bonds, which could be a potential initial step in the biotransformation of this compound. mdpi.comnih.gov However, the presence of the electron-withdrawing trifluoromethyl group may hinder this enzymatic attack. The end product of biodegradation, the fluoride (B91410) ion, can also be toxic to microorganisms, potentially inhibiting the degradation process. nih.gov

Experimental Assessment of Biotransformation Products

There is no specific experimental data available on the biotransformation products of this compound. However, based on known microbial pathways for alkenes and other fluorinated compounds, a hypothetical degradation pathway can be proposed. mdpi.com

One plausible initial step is the oxidation of the double bond, potentially catalyzed by a monooxygenase enzyme, to form an epoxide (5,5,5-trifluoro-1,2-epoxypentane). This epoxide could then be hydrolyzed by an epoxide hydrolase to form a diol (5,5,5-trifluoro-1,2-pentanediol). Subsequent oxidation of the alcohol groups could lead to chain cleavage and the eventual formation of shorter-chain fluorinated acids. A likely persistent metabolite from the trifluoromethyl end of the molecule is trifluoroacetic acid (TFA), a compound known for its extreme persistence in the environment. chromatographyonline.com

It must be emphasized that this pathway is speculative and requires experimental verification. The actual biotransformation products could be diverse and depend heavily on the specific microbial species and environmental conditions.

Methodologies for Environmental Detection and Monitoring in Research Contexts

Detecting and quantifying volatile organofluorine compounds like this compound in environmental matrices such as air and water requires sensitive and specific analytical techniques. thechemicalengineer.com

For volatile compounds, air sampling followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is a standard approach. researchgate.nettudelft.nl Air can be collected in passivated stainless-steel canisters or on sorbent tubes, from which the analytes are then thermally desorbed into the GC-MS system. buffalo.eduepa.govnelac-institute.org While standard electron ionization (EI) may not always show the molecular ion for fluorinated compounds, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be used to determine the molecular weight. jeol.com High-resolution mass spectrometry can provide unequivocal identification of unknown compounds. chromatographyonline.com

For water samples, a pre-concentration step is typically required to achieve the necessary detection limits. oup.comPurge-and-trap GC-MS is a suitable technique where the volatile compound is purged from the water sample with an inert gas and trapped on a sorbent before being introduced to the GC-MS.

In addition to these targeted methods that identify specific compounds, aggregate methods can be used to measure the total amount of organofluorine. Combustion Ion Chromatography (CIC) is a technique used to determine parameters like Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF). chromatographyonline.comnih.gov In this method, the organic compounds are combusted at high temperatures, converting all organic fluorine into hydrogen fluoride (HF), which is then captured and quantified by ion chromatography. tudelft.nl This provides a measure of the total organofluorine burden in a sample, though it does not identify the individual compounds. perkinelmer.com

| Methodology | Matrix | Principle | Information Provided | Typical Use |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water | Separation of volatile compounds by chromatography, followed by identification based on mass-to-charge ratio. researchgate.net | Specific compound identification and quantification. | Targeted analysis of known volatile fluorinated compounds. tudelft.nl |

| Pyrolysis-GC-MS | Solids (e.g., consumer products) | Thermal decomposition of a sample followed by GC-MS analysis of the fragments. rsc.org | Structural elucidation of fluorinated polymers and other non-volatile materials. rsc.org | Identifying the source and type of fluorinated material contamination. |

| Combustion Ion Chromatography (CIC) | Water, Solids | Combustion of the sample to convert all organofluorine to HF, which is then quantified by IC. nih.gov | Total organic fluorine content (e.g., AOF, EOF). | Screening for overall organofluorine contamination. chromatographyonline.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | Separation of non-volatile compounds in the liquid phase, followed by highly sensitive and selective mass analysis. | Quantification of known non-volatile PFAS and their degradation products. thechemicalengineer.com | Monitoring for common PFAS like PFOA and PFOS. |

| 19F Nuclear Magnetic Resonance (19F NMR) | Water (with pre-concentration) | Detects fluorine nuclei, providing information about the chemical environment of fluorine atoms. nih.gov | Structural information and quantification of different types of organofluorine compounds. | Research-level analysis of fluorinated acid mixtures. collectionscanada.ca |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

Future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic routes to 5,5,5-Trifluoro-1-pentene. While traditional methods exist, emerging trends in synthetic organic chemistry are likely to drive innovation in this area.

Catalytic C-H Activation: A promising future direction lies in the direct trifluoromethylallylation of simple hydrocarbon feedstocks. Methodologies involving the activation of C-H bonds in pentene or its precursors, followed by the introduction of a trifluoromethyl group, could offer a more atom-economical approach.

Bio-catalysis and Enzymatic Routes: The use of engineered enzymes to catalyze the formation of carbon-fluorine bonds is a burgeoning field. Future research may explore enzymatic pathways for the synthesis of this compound, offering a greener and highly selective alternative to traditional chemical methods.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving gaseous reagents or highly reactive intermediates. The development of flow-based syntheses for this compound could enable safer and more efficient large-scale production.

Development of New Catalytic Transformations

The reactivity of the terminal double bond in this compound makes it a prime candidate for a variety of catalytic transformations. Future research will likely focus on expanding the repertoire of these reactions to generate a wider array of valuable trifluoromethylated building blocks.

Asymmetric Hydroformylation: Building upon the established rhodium-catalyzed hydroformylation of alkenes, a key area of future research will be the development of highly enantioselective hydroformylation protocols for this compound. rsc.orgresearchgate.net This would provide access to chiral aldehydes, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The use of specialized phosphine (B1218219) ligands could be instrumental in achieving high levels of stereocontrol. rsc.org

Metathesis Reactions: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a powerful tool for carbon-carbon bond formation. researchgate.netlookchem.comresearchgate.netnih.govagc.com Future investigations are expected to explore the cross-metathesis of this compound with a variety of olefin partners to synthesize more complex fluorinated molecules. Ring-closing and ring-opening metathesis polymerizations could also be explored to create novel fluorinated cyclic compounds and polymers.

Hydrofunctionalization Reactions: There is significant potential for the development of new catalytic hydrofunctionalization reactions, such as hydroamination, hydroalkoxylation, and hydroboration. snnu.edu.cnnih.govmdpi.comrsc.org These reactions would introduce nitrogen, oxygen, and boron functionalities, respectively, further expanding the synthetic utility of this compound as a versatile building block.

| Catalytic Transformation | Potential Catalyst | Potential Product | Future Research Focus |

| Asymmetric Hydroformylation | Rhodium complexes with chiral phosphine ligands | Chiral trifluoromethylated aldehydes | High enantioselectivity and regioselectivity |

| Olefin Metathesis | Ruthenium or Molybdenum complexes | Complex fluorinated alkenes, polymers | Catalyst efficiency and substrate scope |

| Hydroamination | First-row late transition metals (e.g., Co, Ni, Cu) | Trifluoromethylated amines | Regio- and stereoselective addition |

| Hydroalkoxylation | First-row late transition metals (e.g., Co, Ni, Cu) | Trifluoromethylated ethers | Development of efficient catalytic systems |

Advanced Materials with Tailored Fluorine Content

The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface properties. This compound is a promising monomer for the creation of a new generation of fluorinated polymers.

Homopolymerization and Copolymerization: Future research will likely investigate the homo- and copolymerization of this compound. researchgate.net Copolymerization with other monomers, such as ethylene (B1197577), vinylidene fluoride (B91410) (VDF), or acrylates, could lead to the development of fluoropolymers with a wide range of tunable properties. mdpi.comrsc.orgresearchgate.netgoogle.com These materials could find applications as high-performance elastomers, coatings, and membranes. core.ac.uknih.govpageplace.de

Graft Polymers: The functionalization of existing polymer backbones with this compound through grafting techniques is another promising avenue. This approach would allow for the modification of the surface properties of commodity polymers, imparting hydrophobicity, oleophobicity, and low surface energy.

Fluorinated Polyurethanes: The synthesis of novel fluorinated polyurethanes using diols or diisocyanates derived from this compound is an emerging area of interest. nih.gov These materials could exhibit enhanced thermal and chemical stability, making them suitable for demanding applications in aerospace, automotive, and electronics industries.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. This integrated approach is expected to accelerate the development of new synthetic methods and materials involving this compound.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide valuable insights into the mechanisms of catalytic reactions involving this compound. mdpi.comresearchgate.net By modeling reaction pathways and transition states, researchers can better understand the factors that control reactivity and selectivity, leading to the rational design of more efficient catalysts. researchgate.net

Predictive Materials Science: Computational tools can be used to predict the properties of novel polymers derived from this compound. By simulating polymer chain conformations and intermolecular interactions, researchers can screen potential materials for desired properties before embarking on extensive experimental synthesis and characterization.

Catalyst Design: Computational screening of potential catalyst structures can guide the experimental development of new and improved catalysts for the transformation of this compound. This can significantly reduce the time and resources required to identify optimal catalytic systems.

Expanding Applications in Bioorganic and Medicinal Chemistry

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. acs.orgnih.gov this compound represents a valuable building block for the synthesis of novel bioactive compounds.

Synthesis of Trifluoromethylated Scaffolds: Future research will likely focus on utilizing this compound to construct a variety of trifluoromethyl-containing scaffolds for medicinal chemistry. nih.govresearchgate.netrsc.orgnih.govresearchgate.netyoutube.combohrium.com Its terminal alkene functionality allows for a wide range of chemical modifications to build molecular complexity.

Development of Novel Agrochemicals: The trifluoromethyl group is also a common feature in modern agrochemicals. The development of new synthetic routes starting from this compound could lead to the discovery of novel herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. nih.gov

Fluorinated Probes for Chemical Biology: The unique NMR properties of the fluorine-19 nucleus make it an excellent probe for studying biological systems. This compound can be used to synthesize fluorinated molecules that can be used as reporters in ¹⁹F NMR-based assays to study enzyme activity and protein-ligand interactions.

Q & A

Basic Questions

Q. What are the recommended laboratory methods for synthesizing 5,5,5-Trifluoro-1-pentene?

- Methodological Answer : The synthesis involves catalytic dehydrohalogenation or controlled elimination reactions using fluorinated precursors. For example, this compound can be prepared via elimination of hydrogen fluoride (HF) from 5,5,5-trifluoro-1-pentanol using strong bases like potassium hydroxide (KOH) under anhydrous conditions. Reaction progress is monitored via gas chromatography (GC) or thin-layer chromatography (TLC). Purification typically employs fractional distillation under inert atmospheres to prevent polymerization .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Safety protocols include:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in amber glass bottles under nitrogen at 2–8°C, away from oxidizers and ignition sources.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorine substitution and alkene geometry.

- GC-MS : For purity assessment and identification of volatile byproducts.

- FTIR : To detect functional groups like C=C and C-F bonds. Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, PubChem) enable retrosynthetic analysis by mining reaction databases. For example, inputting the target structure into tools like Template_relevance Pistachio predicts feasible precursors (e.g., fluorinated alcohols or halides) and reaction conditions. Validation involves comparing computed thermodynamic parameters (e.g., Gibbs free energy) with experimental yields .

Q. What experimental approaches are used to study the polymerization behavior of this compound?

- Methodological Answer : Radical or anionic polymerization is initiated using catalysts like azobisisobutyronitrile (AIBN) at 60–80°C. Kinetic studies monitor monomer conversion via NMR or gravimetry. Polymer properties (e.g., molecular weight distribution) are analyzed via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) to assess thermal stability .

Q. How can researchers resolve contradictions between theoretical and experimental reactivity data for fluorinated alkenes?

- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity) require:

- Data Triangulation : Cross-validate results using multiple techniques (e.g., DFT calculations vs. kinetic isotope effects).

- Iterative Experimentation : Adjust reaction parameters (e.g., solvent polarity, temperature) to isolate contributing factors.

- Literature Benchmarking : Compare findings with structurally analogous compounds (e.g., 4,4,4-trifluoro-1-butene) to identify trends in fluorine’s electronic effects .

Q. What role does fluorine substitution play in altering the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing nature of trifluoromethyl groups increases the alkene’s electrophilicity, accelerating cycloaddition with electron-rich dienes. Experimental validation involves:

- Kinetic Studies : Measure reaction rates under varying diene electronic environments.

- Computational Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and transition states.

- Stereochemical Analysis : X-ray crystallography or NOE NMR to confirm regioselectivity and stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.